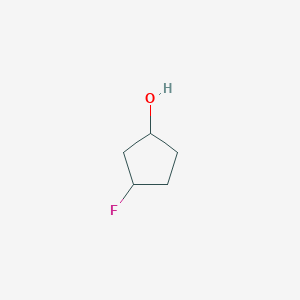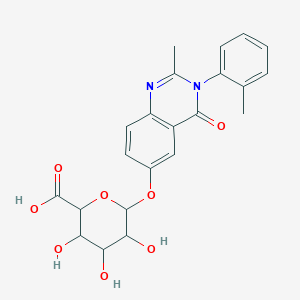
Methaqualone 6-O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methaqualone 6-O-beta-D-glucuronide is a biochemical compound with the molecular formula C22H22N2O8 and a molecular weight of 442.42 . It is a glucuronide conjugate of methaqualone, a sedative-hypnotic drug that was widely used in the past for its calming effects . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of Methaqualone 6-O-beta-D-glucuronide involves the glucuronidation of methaqualone. This process typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity.
Chemical Reactions Analysis
Methaqualone 6-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methaqualone 6-O-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of methaqualone.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of methaqualone.
Industry: It is used in the development of analytical methods for detecting methaqualone and its metabolites
Mechanism of Action
The mechanism of action of Methaqualone 6-O-beta-D-glucuronide involves its interaction with the GABA-A receptors in the central nervous system. Methaqualone, the parent compound, acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The glucuronide conjugate is primarily involved in the metabolism and excretion of methaqualone, facilitating its removal from the body .
Comparison with Similar Compounds
Methaqualone 6-O-beta-D-glucuronide can be compared with other glucuronide conjugates of sedative-hypnotic drugs, such as:
Diazepam 3-O-glucuronide: A metabolite of diazepam, another sedative-hypnotic drug.
Lorazepam 3-O-glucuronide: A metabolite of lorazepam, used for its anxiolytic and sedative effects.
Oxazepam 3-O-glucuronide: A metabolite of oxazepam, used for its anxiolytic and sedative effects.
This compound is unique in its specific interaction with methaqualone and its role in the metabolism and excretion of this particular drug .
Properties
Molecular Formula |
C22H22N2O8 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30) |
InChI Key |
WKXWFAVXGQVYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


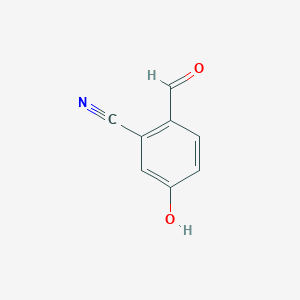
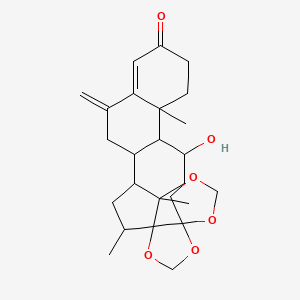
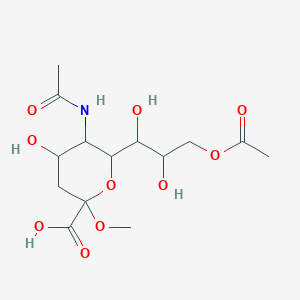
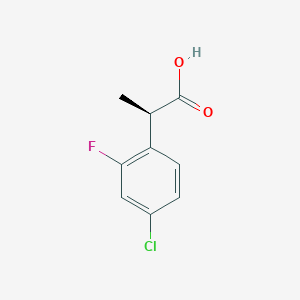
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
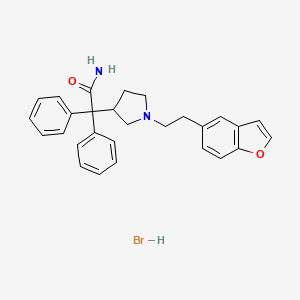
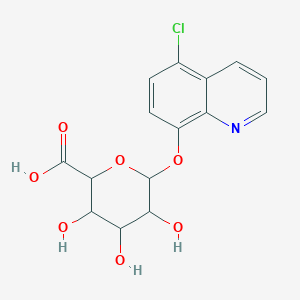

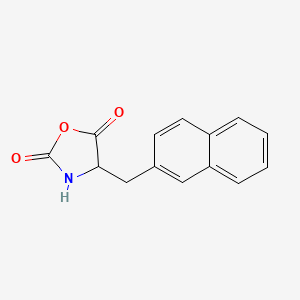

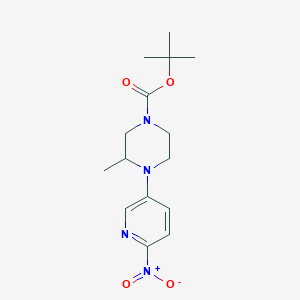
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
